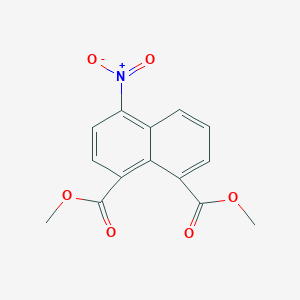

Dimethyl 4-nitronaphthalene-1,8-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-nitronaphthalene-1,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c1-20-13(16)9-5-3-4-8-11(15(18)19)7-6-10(12(8)9)14(17)21-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUSAHPLSLMZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-nitronaphthalene-1,8-dicarboxylate typically involves the nitration of naphthalene-1,8-dicarboxylic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the naphthalene ring. The resulting 4-nitronaphthalene-1,8-dicarboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-nitronaphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, sulfuric acid for acidic hydrolysis.

Major Products Formed

Reduction: 4-Aminonaphthalene-1,8-dicarboxylate.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Hydrolysis: 4-Nitronaphthalene-1,8-dicarboxylic acid.

Scientific Research Applications

Chemical Synthesis

Dimethyl 4-nitronaphthalene-1,8-dicarboxylate serves as a precursor in the synthesis of various chemical compounds. It is particularly useful in:

- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions to form more complex structures. For instance, it has been used to synthesize substituted naphthalene derivatives, which are valuable in the production of dyes and pharmaceuticals .

- Synthesis of Naphthalimide Derivatives : this compound can be transformed into naphthalimides, which are important for their fluorescent properties and are utilized in sensors and imaging applications .

Environmental Chemistry

Research has indicated that this compound and its derivatives can be significant in understanding atmospheric chemistry:

- Pollution Studies : The compound has been identified as a product of the atmospheric reactions involving polycyclic aromatic hydrocarbons (PAHs), particularly from diesel emissions. Its presence in ambient air samples indicates its potential role as a toxic air pollutant .

- Chemical Mechanisms : Studies have shown that this compound contributes to the formation of secondary pollutants through reactions with hydroxyl radicals (OH), which are crucial for modeling photochemical smog and ozone formation .

Material Science

In material science, this compound has been explored for its unique properties:

- Shape Memory Polymers : The compound can be used as a building block for shape memory polymers due to its ability to undergo Diels-Alder reactions. These polymers have applications in various fields including biomedical devices and smart materials .

- Fluorescent Dyes : It is also used to synthesize fluorescent dyes that can be employed in cellular imaging and as chemosensors for detecting nitro-compounds at low concentrations .

Case Study 1: Synthesis of Naphthalimide-Based Sensors

A study demonstrated the use of this compound as a precursor for synthesizing N-phenyl-amino-1,8-naphthalimide-based fluorescent chemosensors. These sensors were capable of detecting nitro-antibiotics at parts per billion levels, showcasing their potential in environmental monitoring and medical diagnostics .

Case Study 2: Atmospheric Chemistry Analysis

Research conducted on the atmospheric chemistry of volatile organic compounds revealed that this compound was formed during the photochemical degradation of alkylnaphthalenes. This finding is significant for understanding the environmental impact of combustion processes and the formation of secondary pollutants .

Mechanism of Action

The mechanism of action of Dimethyl 4-nitronaphthalene-1,8-dicarboxylate in various applications depends on its chemical structure and reactivity. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the compound and its reactivity in various chemical reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The following table compares key physical and structural properties of dimethyl 4-nitronaphthalene-1,8-dicarboxylate with similar naphthalene derivatives:

*The nitro-substituted derivative is hypothesized based on structural analogs.

Key Observations:

- Substituent Effects: The nitro group significantly increases molecular weight compared to chlorine or methyl substituents. Its electron-withdrawing nature enhances electrophilic reactivity, making it more reactive in cycloaddition reactions than non-nitrated analogs .

- Density Trends : Chlorine substituents (e.g., 4-chloronaphthalene-1,8-dicarboxylic acid) result in higher densities due to increased molecular packing efficiency .

Research Findings and Literature Insights

- Crystal Structure : Peri-interactions in naphthalene dicarboxylates favor (Z,Z) conformations, which may be disrupted by bulky nitro groups, altering packing efficiency and solubility .

- Photochemical Reactivity: Nitro-substituted naphthalenes exhibit distinct photoadduct formation pathways compared to non-nitrated analogs, as seen in reactions with acetylenedicarboxylates .

Biological Activity

Dimethyl 4-nitronaphthalene-1,8-dicarboxylate (DMNDC) is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of nitro-substituted naphthalene derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive review of the biological activity of DMNDC, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

Key Features

- Functional Groups : The presence of nitro groups and ester functionalities is critical for its biological activity.

- Molecular Weight : Approximately 256.25 g/mol.

- Solubility : Typically soluble in organic solvents, with limited solubility in water.

Antitumor Activity

Research indicates that DMNDC exhibits significant antitumor properties. The compound's mechanism involves interference with DNA topoisomerase II, an essential enzyme for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, DMNDC induces cell death in cancer cells.

Case Study: In Vitro Antitumor Efficacy

A study demonstrated that DMNDC effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved PARP and caspase-3 in treated cells .

Antimicrobial Activity

DMNDC also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study: Antimicrobial Testing

In a recent study, DMNDC was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of DMNDC can be significantly influenced by structural modifications. Studies have shown that:

- Nitro Substitution : The position and number of nitro groups can enhance DNA binding affinity.

- Ester Groups : Modifications in the ester moieties can alter solubility and bioavailability.

Table 1 summarizes key findings from SAR studies on naphthalene derivatives:

| Compound | Antitumor Activity | Antimicrobial Activity | Remarks |

|---|---|---|---|

| This compound | High | Moderate | Effective against topoisomerase II |

| Amonafide | Very High | Low | Clinical candidate |

| Mitonafide | High | Moderate | DNA synthesis inhibitor |

The biological activity of DMNDC is primarily mediated through the following mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, altering the double helix structure and inhibiting replication.

- Topoisomerase II Inhibition : By stabilizing the cleavable complex between topoisomerase II and DNA, DMNDC induces double-strand breaks leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : DMNDC may induce oxidative stress in cells, further contributing to its cytotoxic effects.

Safety and Toxicity

While DMNDC shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to cytotoxic effects on normal cells; thus, careful consideration of dosage is necessary during therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.